2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-16-6-11-21-22(14-16)34-26(23(21)24(27)30)28-25(31)18-7-9-20(10-8-18)35(32,33)29-13-12-17-4-2-3-5-19(17)15-29/h2-5,7-10,16H,6,11-15H2,1H3,(H2,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBMYCHVRUDESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes.
Mode of Action
The compound acts as an inhibitor of the PPARδ. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket. This binding inhibits the normal function of PPARδ, leading to changes in the cellular processes it regulates.
Biological Activity
The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and possible therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Dihydroisoquinoline moiety : Known for its diverse pharmacological properties.
- Sulfonamide group : Often associated with antibacterial and antitumor activities.
- Tetrahydrobenzo[b]thiophene core : Implicated in various biological interactions.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant anti-cancer properties. For instance, studies have shown that derivatives of tetrahydrobenzo[b]thiophenes can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Properties
The sulfonamide group is well-documented for its antimicrobial effects. Compounds containing this group have been shown to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that our compound may possess similar properties, warranting further investigation into its spectrum of activity against various pathogens.
Neuroprotective Effects
The dihydroisoquinoline component has been linked to neuroprotective effects in various models of neurodegeneration. These compounds may help mitigate oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease. The potential neuroprotective activity of the compound could be a promising area for future research.
The biological activity of the compound is hypothesized to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group may form covalent bonds with nucleophilic residues in target enzymes, inhibiting their function.
- Receptor Modulation : The structure may allow it to bind to various receptors involved in cell signaling pathways, thus influencing cellular responses.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds in vitro:
| Compound | Activity | Reference |
|---|---|---|
| 4-(3,4-Dihydroisoquinoline-2-sulfonyl)benzoic acid | Antitumor | |
| Tetrahydrobenzo[b]thiophene derivatives | Antimicrobial | |
| Dihydroisoquinoline analogs | Neuroprotection |
These findings suggest that the compound's structure could confer similar activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tetrahydrobenzo[b]thiophene scaffold is shared among several compounds in the evidence, but substituent variations critically influence their properties:
Key Observations:
Substituent Impact on Solubility: The target compound’s carboxamide and sulfonamide groups enhance polarity compared to the nitrile (Compound 12) or ester (Compound 6o) derivatives, likely improving aqueous solubility .
Synthetic Accessibility :
- Compound 12 was synthesized via a straightforward reflux method but with moderate yield (56%) .
- Compound 6o’s Petasis reaction achieved only 22% yield, suggesting challenges in multi-component reactions .
Spectroscopic Differentiation: IR spectra distinguish functional groups: C≡N (~2220 cm⁻¹) in Compound 12 vs. C=O (1663–1682 cm⁻¹) in triazole precursors .
Computational Modeling Considerations
For example:
Preparation Methods
Gewald Reaction for Thiophene Core Assembly
The Gewald three-component reaction provides efficient access to 2-aminothiophene derivatives. Adaptation for methyl-substituted systems:
Procedure
- Combine 4-methylcyclohexanone (1.26 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in anhydrous ethanol (20 mL)
- Add triethylamine (0.5 mL) as catalyst
- Reflux at 80°C for 2 hours under N₂ atmosphere
- Quench with ice/HCl mixture, isolate precipitate
- Recrystallize from ethanol to yield 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (85% yield)
Key Characterization Data
| Property | Value |
|---|---|
| Melting Point | 168-170°C |
| FT-IR (KBr) | 3323 cm⁻¹ (NH₂), 2201 cm⁻¹ (CN) |
| ¹H NMR (DMSO-d₆) | δ 0.91 (s, 3H, CH₃), 1.15-2.47 (m, 7H, cyclohexane), 6.93 (br s, 2H, NH₂) |
Carboxamide Formation
Conversion Protocol
- Hydrolyze nitrile group using H₂SO₄/H₂O (1:1) at 100°C for 3 hours
- Neutralize with NaOH to pH 7, extract with ethyl acetate
- React intermediate acid with NH₃/MeOH under Dean-Stark conditions
- Isolate 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (73% yield)
Synthesis of 4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoyl Chloride
Preparation of 3,4-Dihydroisoquinoline
- Treat isoquinoline (20.67 mmol) with O-mesitylenesulfonylhydroxylamine (MSH, 22.74 mmol) in CH₂Cl₂/MeOH (1:1) at 0°C
- Stir 6 hours, precipitate with diethyl ether
- Recrystallize from ethyl acetate/methanol to obtain isoquinolinium mesitylenesulfonate salt (92% yield)
Method B: Bischler-Napieralski Cyclization
- Condense phenethylamine derivatives with benzaldehyde
- Reduce imine intermediate with NaBH₄
- Cyclize using POCl₃ at 120°C to yield 3,4-dihydroisoquinoline (68% overall yield)
Sulfonation and Activation
- React 4-chlorosulfonylbenzoyl chloride (1.2 eq) with 3,4-dihydroisoquinoline in dry THF at -20°C
- Add triethylamine (2.5 eq) dropwise over 30 minutes
- Warm to room temperature, stir 12 hours
- Filter and concentrate to obtain 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoyl chloride (81% yield)
Critical Reaction Parameters
- Temperature control essential to prevent sulfonyl chloride decomposition
- Anhydrous conditions maintain reagent activity
Final Coupling Reaction
Amide Bond Formation
Optimized Procedure
- Suspend 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 eq) in dry DMF
- Add 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoyl chloride (1.05 eq) portionwise
- Maintain pH 8-9 with N,N-diisopropylethylamine
- Stir at 40°C for 8 hours under argon
- Workup with ice water, extract with ethyl acetate
- Purify by silica gel chromatography (hexane:ethyl acetate 3:1)
Yield Optimization
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 35-45°C | Maximizes rate while minimizing decomposition |
| Solvent | Anhydrous DMF | Enhances solubility of both reactants |
| Coupling Agent | None required | Acyl chloride sufficiently reactive |
| Reaction Time | 6-8 hours | Complete conversion observed via TLC |
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆)
- δ 1.12 (s, 3H, CH₃)
- δ 2.85-3.15 (m, 4H, dihydroisoquinoline CH₂)
- δ 4.22 (s, 2H, SO₂NCH₂)
- δ 7.45-7.89 (m, 8H, aromatic protons)
- δ 10.21 (s, 1H, CONH)
HRMS (ESI-TOF)
Calculated for C₂₇H₂₈N₃O₄S₂ [M+H]⁺: 522.1524
Found: 522.1521
Alternative Synthetic Routes
Convergent Approach via Sulfonamide Intermediate
- Pre-form 4-aminobenzenesulfonamide derivative
- Couple with activated tetrahydrobenzo[b]thiophene carboxylate
- Achieves 63% overall yield but requires orthogonal protecting groups
Solid-Phase Synthesis
- Immobilize dihydroisoquinoline on Wang resin
- Sequential sulfonation and amidation steps
- Final cleavage yields 58% purity, requiring HPLC purification
Process Optimization Considerations
Key Challenges
- Steric hindrance at sulfonamide coupling site
- Epimerization risk during carboxamide formation
- Solubility limitations of intermediate species
Scalability Improvements
- Replace DMF with 2-MeTHF for easier solvent recovery
- Implement continuous flow hydrogenation for dihydroisoquinoline synthesis
- Use process analytical technology (PAT) for real-time reaction monitoring
Analytical Characterization Protocols
Purity Assessment
| Method | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, MeCN/H2O gradient | ≥95% area purity |
| Elemental Analysis | Combustion analysis | ±0.4% of theory |
Stability Studies
Forced Degradation Results
| Condition | Degradation Products | % Parent Remaining |
|---|---|---|
| 0.1N HCl, 70°C | Hydrolyzed sulfonamide | 82% (24h) |
| 0.1N NaOH, 70°C | Ring-opened thiophene | 68% (24h) |
| Photolysis | Sulfoxide formation | 91% (48h) |
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound, and how can reaction conditions influence yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfonylation of the benzamido group and coupling with the tetrahydrobenzo[b]thiophene core. Key steps include:
- Sulfonylation : Use of 3,4-dihydroisoquinoline sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
- Amide Coupling : Carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or THF at room temperature for 12–24 hours to ensure complete reaction .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Compare - and -NMR spectra with literature data for the benzo[b]thiophene core (δ 2.5–3.5 ppm for methylene protons) and dihydroisoquinoline sulfonyl group (δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ≈ 500–550 Da) and detect impurities .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and sulfonamide linkage geometry .
Advanced Research Questions
Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved for this compound?
- Methodological Answer : Conflicting solubility reports may arise from polymorphic forms or residual solvents. To resolve:
- Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing melting points and enthalpies .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to assess stability in polar solvents .
- PXRD : Compare experimental patterns with simulated data from single-crystal structures to detect crystalline vs. amorphous phases .
Q. What strategies are effective for studying structure-activity relationships (SAR) of the sulfonamide and dihydroisoquinoline moieties?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with substituted dihydroisoquinolines (e.g., 4-methoxy or halogenated derivatives) to evaluate electronic effects on bioactivity .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase or kinase enzymes) and prioritize analogs for synthesis .
- In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., IC measurements) and correlate with computational predictions .
Q. How should researchers address discrepancies in reported biological activity across cell lines or models?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., HEK293 or HepG2) and culture conditions (e.g., serum concentration, passage number) to minimize variability .
- Mechanistic Studies : Perform transcriptomics or proteomics to identify off-target effects or pathway crosstalk .
- Dose-Response Validation : Replicate assays with a 10-point dilution series (1 nM–100 µM) to confirm potency trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
